4-Chloro-2-ethyl-6-methylpyridine
Description
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
4-chloro-2-ethyl-6-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-3-8-5-7(9)4-6(2)10-8/h4-5H,3H2,1-2H3 |
InChI Key |
FJQTWFQMFVRADA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=C1)Cl)C |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
- Pharmaceuticals: 4-Chloro-2-ethyl-6-methylpyrimidine serves as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
- Agrochemicals: It is used in the development of herbicides and fungicides.
- Material Science: The compound is utilized in the synthesis of organic semiconductors and other advanced materials.
Research indicates that 4-Chloro-2-ethyl-6-methylpyrimidine exhibits biological activities, particularly in pharmacology and toxicology.
Antihypoxic Activity
Studies involving animal models subjected to acute hypobaric hypoxia have demonstrated that 4-Chloro-2-ethyl-6-methylpyrimidine has strong antihypoxant effects, increasing the life expectancy of rats at high altitudes significantly, even outperforming conventional antihypoxic drugs like GHB at lower doses. Specifically, it has been shown to increase survival times by up to four times in certain rat strains compared to controls. The proposed mechanism for its antihypoxic activity may involve modulation of oxygen utilization and improvement in metabolic pathways under stress conditions, which is attributed to its ability to enhance cellular respiration and reduce oxidative stress during hypoxic episodes. One study investigated the efficacy of this compound in enhancing survival during hypoxic conditions. Rats were administered the compound intraperitoneally before exposure to altitudes of 11,000 meters and the results indicated that the compound significantly prolonged life expectancy compared to saline controls and other reference drugs like Mexidol. In comparison with structurally similar compounds, 4-Chloro-2-ethyl-6-methylpyrimidine exhibits distinct biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at position 4, ethyl group at position 2, methyl group at position 6 | Strong antihypoxic activity |
| 4-Chloro-2-methylpyrimidine | Chlorine at position 4, methyl group at position 2 | Moderate antifungal properties |
| 2-Ethyl-4-methylpyrimidine | Ethyl group at position 2, methyl group at position 4 | Limited biological activity |
| 4-Chloro-6-methylpyrimidine | Chlorine at position 4, methyl group at position 6 | Antimicrobial properties |
Antimicrobial Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Functional Group Analysis
The reactivity and applications of pyridine derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis with key analogs:
(a) 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)
- CAS : 1929-82-4
- Molecular Formula : C₆H₃NCl₄
- Substituents : Chloro (position 2), trichloromethyl (position 6).
- Molecular Weight : 240.31 g/mol.
- Key Differences : Nitrapyrin has bulkier trichloromethyl and chloro groups at positions 2 and 6, contrasting with the ethyl and methyl groups in the main compound. This increases its molecular weight and steric hindrance.
- Applications : Widely used as a nitrification inhibitor in agriculture .
(b) Ethyl 6-chloro-4-methylpyridine-2-carboxylate
- CAS : 1122090-50-9
- Molecular Formula: C₉H₁₀ClNO₂
- Substituents : Carboxylate ethyl ester (position 2), methyl (position 4), chloro (position 6).
- Molecular Weight : 199.64 g/mol.
- Key Differences: The presence of a polar carboxylate ester enhances solubility in polar solvents compared to the non-polar ethyl group in the main compound.
- Applications : Pharmaceutical intermediate, particularly in pyridine-based drug synthesis .
(c) 2-Chloro-6-methylpyridine-4-carboxylic Acid
- CAS : 25462-85-5
- Molecular Formula: C₇H₆ClNO₂
- Substituents : Chloro (position 2), methyl (position 6), carboxylic acid (position 4).
- Molecular Weight : 171.58 g/mol.
- Key Differences : The carboxylic acid group at position 4 introduces strong acidity (pKa ~2–3), making it reactive in coupling reactions, unlike the chloro group at position 4 in the main compound .
Structural and Property Comparison Table
Preparation Methods
Cyclocondensation Approaches
Cyclocondensation reactions are widely employed to construct pyridine rings with predefined substituents. For 4-chloro-2-ethyl-6-methylpyridine, this method typically involves the reaction of α,β-unsaturated carbonyl compounds with ammonia or amines. A representative pathway involves the Kröhnke pyridine synthesis, where a 1,5-diketone intermediate reacts with ammonium acetate under reflux conditions .
For example, ethyl acetoacetate and ethyl propionylacetate can undergo condensation to form a 1,5-diketone, which cyclizes in the presence of ammonium acetate to yield 2-ethyl-6-methylpyridine. Subsequent chlorination at the 4-position using phosphorus oxychloride (POCl₃) introduces the chloro group . Key parameters include:
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diketone formation | Ethyl acetoacetate, KOH, EtOH | 75–80 | |
| Cyclization | NH₄OAc, reflux, 12 h | 65–70 | |
| Chlorination | POCl₃, 110°C, 6 h | 85–90 |
Challenges include regioselectivity during chlorination and purification of the final product. Ethyl acetate extraction and silica gel chromatography are commonly used for isolation .
Halogenation of Pre-formed Pyridine Derivatives
Direct halogenation of pre-substituted pyridines offers a straightforward route to 4-chloro-2-ethyl-6-methylpyridine. However, the electron-deficient pyridine ring necessitates harsh conditions or directing groups to achieve regioselective chlorination.
A two-step process involves:
-
Synthesis of 2-ethyl-6-methylpyridine via Hantzsch dihydropyridine synthesis, followed by oxidation.
-
Directed chlorination using a temporary directing group (e.g., methoxy or amino) at the 4-position. For instance, lithiation at low temperatures (-78°C) with LDA (lithium diisopropylamide) followed by quenching with hexachloroethane introduces the chloro group .
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hantzsch synthesis | Ethyl acetoacetate, NH₃, EtOH | 60–65 | |
| Oxidation | HNO₃, H₂SO₄, 60°C | 70–75 | |
| Directed chlorination | LDA, Cl₃C-CCl₃, THF, -78°C | 50–55 |
This method suffers from moderate yields due to competing side reactions but benefits from scalability.
Transition-metal-catalyzed cross-coupling reactions enable precise introduction of substituents. Suzuki-Miyaura and Negishi couplings are particularly effective for installing ethyl and methyl groups on chloropyridine intermediates.
A typical sequence involves:
-
Synthesis of 4-chloropyridine-2,6-dicarboxylate via esterification of commercially available 2,6-pyridinedicarboxylic acid.
-
Stepwise coupling of ethyl and methyl groups using Pd catalysts. For example, a methylzinc reagent couples at the 6-position, followed by ethylboronic acid at the 2-position.
| Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | SOCl₂, MeOH, reflux | 90–95 | |
| Methylation (Suzuki) | Pd(PPh₃)₄, MeB(OH)₂, K₂CO₃, dioxane | 75–80 | |
| Ethylation (Negishi) | PdCl₂(dppf), EtZnBr, THF | 65–70 |
This approach offers excellent regiocontrol but requires expensive catalysts and stringent anhydrous conditions.
Multi-step Synthesis from Simple Precursors
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyridone formation | Cyanoacetamide, Acetylacetone | 70–75 | |
| Chlorination | POCl₃, reflux, 8 h | 80–85 |
This method is advantageous for large-scale production due to readily available starting materials.
Industrial-scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and minimal waste. A patented route employs continuous-flow reactors for the cyclocondensation and chlorination steps, reducing reaction times by 40% compared to batch processes . Key metrics include:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction time (h) | 12 | 7 |
| Overall yield (%) | 65 | 72 |
| Purity (%) | 98 | 99.5 |
Ethyl acetate and water are preferred solvents to align with green chemistry principles.
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-2-ethyl-6-methylpyridine, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves chlorination of precursor pyridine derivatives. For example, phosphoryl chloride (POCl₃) is commonly used to introduce chlorine atoms, as seen in the synthesis of structurally similar compounds like 6-chloro-4-methylpyrimidine derivatives . Key parameters include reaction temperature (optimized between 80–110°C), stoichiometric ratios of chlorinating agents, and inert atmosphere conditions to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity. Yield optimization requires careful control of substituent steric effects and electron-donating/withdrawing groups on the pyridine ring .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-Chloro-2-ethyl-6-methylpyridine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, methyl groups typically appear as singlets at δ 2.3–2.5 ppm, while ethyl groups show triplet/multiplet patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 171.62 g/mol for related chlorinated pyridines) .
- Infrared (IR) Spectroscopy : C-Cl stretches (550–650 cm⁻¹) and aromatic C-H vibrations (3000–3100 cm⁻¹) are diagnostic .
- HPLC/GC-MS : Used for purity assessment, especially when synthesizing analogs for biological testing .
Q. What safety protocols are essential when handling 4-Chloro-2-ethyl-6-methylpyridine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile intermediates .
- Waste Disposal : Segregate halogenated waste and dispose via licensed hazardous waste facilities. Avoid aqueous drainage due to potential environmental persistence .
- Emergency Response : In case of skin contact, wash immediately with soap/water. For spills, use inert absorbents (e.g., vermiculite) and avoid ignition sources .
Advanced Research Questions
Q. How do structural modifications at the ethyl or methyl positions affect the compound’s bioactivity (e.g., enzyme inhibition)?
- Methodological Answer : Substituent position and size significantly influence activity. For example:
- C2 Ethyl vs. Methyl : Bulky ethyl groups may enhance steric hindrance, reducing binding affinity to enzymes like CYP1B1. In contrast, methyl groups at C6 improve metabolic stability .
- SAR Studies : Comparative assays (e.g., EROD for CYP1B1 inhibition) show that C2-substituted pyridines exhibit 7.5x higher inhibitory activity (IC₅₀ = 0.011 µM) than C3/C4 analogs. Derivatives with hydroxylation at C17β (e.g., estradiol analogs) show enhanced potency due to hydrogen bonding with catalytic residues .
Q. How can computational methods like DFT predict interaction mechanisms between 4-Chloro-2-ethyl-6-methylpyridine and biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electron density distributions to identify reactive sites. For pyridine derivatives, the nitrogen atom and chloro group often act as electron donors/acceptors in ligand-enzyme interactions .
- Molecular Docking : Software like AutoDock Vina simulates binding poses. Studies on CYP1B1 inhibitors show that pyridine rings align with heme iron, while chloro groups stabilize hydrophobic pockets .
Q. How should researchers address discrepancies in reported inhibitory activities of structurally similar pyridine derivatives?
- Methodological Answer :
- Assay Standardization : Control variables like enzyme concentration (e.g., 0.1–1.0 nM CYP1B1), incubation time, and solvent (DMSO concentration ≤1%) to minimize variability .
- Comparative Analysis : Use reference inhibitors (e.g., α-naphthoflavone, IC₅₀ = 0.083 µM) as internal controls .
- Purity Validation : Confirm compound purity (>95% via HPLC) to rule out impurities affecting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
